molecular formula C11H10N2O4 B3332979 3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 936637-98-8

3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B3332979
CAS No.: 936637-98-8
M. Wt: 234.21 g/mol
InChI Key: PZWHRQLRHDARHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS: 727361-19-5) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an ethoxycarbonyl (-COOEt) group at position 3 and a carboxylic acid (-COOH) moiety at position 6. The imidazo[1,2-a]pyridine scaffold is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases and G-protein-coupled receptors . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bromodomain inhibitors and bioactive derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxycarbonylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(16)8-5-12-9-4-3-7(10(14)15)6-13(8)9/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWHRQLRHDARHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239921
Record name 3-Ethyl imidazo[1,2-a]pyridine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936637-98-8
Record name 3-Ethyl imidazo[1,2-a]pyridine-3,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936637-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl imidazo[1,2-a]pyridine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various synthetic strategies. Common methods include:

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles/Electrophiles: Halides, amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications References
3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid 3-COOEt, 6-COOH C₁₁H₁₀N₂O₄ 234.21 Discontinued; intermediate for bromodomain inhibitors
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid 3-Br, 6-COOH C₈H₅BrN₂O₂ 249.05 Bromodomain inhibitor precursor; enables Suzuki coupling
3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester 3-I, 6-COOCH₃ C₉H₇IN₂O₂ 318.07 Radiolabeling potential; methyl ester enhances lipophilicity
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid 2-Cl, 6-COOH C₈H₅ClN₂O₂ 196.59 Antimicrobial activity; chlorine enhances stability
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid 2-(3-NO₂C₆H₄), 6-COOH C₁₄H₉N₃O₄ 283.24 Nitro group facilitates electron-deficient coupling reactions
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate 3-COOCH₃, 6-NH₂ C₉H₉N₃O₂ 191.19 Amino group enables peptide conjugation
Zolpidem-d6 6-Carboxylic Acid 3-[2-(Dimethylamino-d₆)], 6-COOH C₂₁H₁₈D₆N₃O₃ 376.46 Isotope-labeled metabolite of zolpidem

Biological Activity

3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}N2_{2}O4_{4}. Its structure features an imidazole ring fused to a pyridine ring, with ethoxycarbonyl and carboxylic acid functional groups contributing to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC11_{11}H10_{10}N2_{2}O4_{4}
SMILESCCOC(=O)C1=CN=C2N1C=C(C=C2)C(=O)O
InChIInChI=1S/C11H10N2O4/c1-2-17-11(16)8-5-12-9-4-3-7(10(14)15)6-13(8)9/h3-6H,2H2,1H3,(H,14,15)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical cellular processes. For instance, it has been noted for its potential inhibitory effects on protein geranylgeranylation pathways, which are essential for various cellular functions including signal transduction and cell growth .

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities. The following are some notable pharmacological effects associated with similar compounds:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For example, a related study reported minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains .
  • Anticancer Properties : The imidazo[1,2-a]pyridine scaffold has been linked to anticancer activity through mechanisms involving the inhibition of key signaling pathways in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the imidazo[1,2-a]pyridine core that enhance biological activity. For instance:

  • The presence of electron-withdrawing groups at the C6 position can significantly increase potency against certain targets.
  • Modifications at the carboxylic acid group can influence solubility and bioavailability.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Mycobacterium tuberculosis : A set of 14 imidazo[1,2-a]pyridine derivatives was synthesized and screened against M. tuberculosis, revealing several compounds with potent activity (MIC ≤ 1 μM). Notably, some compounds surpassed existing clinical candidates in efficacy .
  • Rab Geranylgeranylation Inhibition : A study focused on phosphonopropionates derived from imidazo[1,2-a]pyridine showed promising results in inhibiting protein geranylgeranylation in cancer cell lines .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization of substituted pyridine precursors. A common approach includes:

  • Step 1: Condensation of 2-aminopyridine derivatives with α-haloketones (e.g., ethyl bromoacetate) in the presence of a base (e.g., NaOH) under aqueous conditions to form the imidazo[1,2-a]pyridine core .
  • Step 2: Hydrolysis of the ester group (ethoxycarbonyl) to the carboxylic acid using acidic or basic conditions (e.g., HCl or KOH in ethanol/water mixtures) .
    Key Considerations:
  • Solvent choice (e.g., ethanol vs. DMF) impacts reaction efficiency and purity.
  • Purification often requires column chromatography or recrystallization due to polar byproducts .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
    • ¹³C NMR confirms carbonyl carbons (e.g., ethoxycarbonyl at ~165 ppm, carboxylic acid at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₁H₁₀N₂O₄) and isotopic patterns.
  • Infrared Spectroscopy (IR): Detects carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when introducing electron-withdrawing substituents (e.g., halogens) to the imidazo[1,2-a]pyridine core?

Methodological Answer:

  • Substituent Positioning: Electron-withdrawing groups (e.g., Cl, F) at the 6-position (carboxylic acid site) stabilize intermediates via resonance, enhancing cyclization efficiency .
  • Catalytic Systems: Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to introduce halogens selectively .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require careful pH control to avoid premature hydrolysis .

Advanced: How should researchers address contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Contradiction Analysis:
    • Polar Solvents (DMSO, H₂O): High solubility at pH > 5 due to deprotonation of the carboxylic acid group .
    • Nonpolar Solvents (CHCl₃): Limited solubility unless esterified (e.g., ethyl ester form) .
  • Experimental Validation:
    • Conduct pH-dependent solubility assays using UV-Vis spectroscopy.
    • Compare experimental data with computational predictions (e.g., COSMO-RS simulations) .

Advanced: What computational methods are effective in predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-2 and C-6 positions) .
    • Simulate transition states for reactions (e.g., SNAr at halogenated positions) using Gaussian or ORCA software.
  • Molecular Dynamics (MD): Model solvent effects on reaction pathways (e.g., water vs. ethanol) to optimize conditions .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Measure metabolic stability (e.g., liver microsome assays) to assess rapid hydrolysis of the ethoxycarbonyl group in vivo .
    • Use LC-MS/MS to quantify active metabolites (e.g., free carboxylic acid) in plasma .
  • Structural Modifications: Introduce prodrug moieties (e.g., methyl esters) to enhance bioavailability and reconcile activity differences .

Basic: What purification strategies are recommended for isolating the carboxylic acid form from ester byproducts?

Methodological Answer:

  • Acid-Base Extraction:
    • Dissolve the crude product in NaOH (aq.), extract ester byproducts with ethyl acetate, then acidify the aqueous layer to precipitate the carboxylic acid .
  • Chromatography:
    • Use reverse-phase HPLC with a C18 column and mobile phase (e.g., water/acetonitrile + 0.1% TFA) for high-purity isolation .

Advanced: What strategies mitigate decomposition during long-term storage of the carboxylic acid form?

Methodological Answer:

  • Lyophilization: Store as a lyophilized powder under inert gas (N₂/Ar) at −80°C to prevent hydrolysis .
  • Stabilization Additives: Include cryoprotectants (e.g., trehalose) or antioxidants (e.g., BHT) in aqueous formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.